molecular formula C21H24N4O4 B2586898 N-(2,5-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide CAS No. 880811-48-3

N-(2,5-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide

Cat. No.: B2586898
CAS No.: 880811-48-3
M. Wt: 396.447
InChI Key: LFRHODACWGTURP-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide is a synthetic amide derivative featuring a 2,5-dimethoxyphenyl group linked via a hexanamide chain to a 4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl moiety. The 2,5-dimethoxyphenyl substituent may enhance lipophilicity and influence receptor binding, while the hexanamide spacer could modulate solubility and pharmacokinetic properties.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-28-15-11-12-19(29-2)18(14-15)22-20(26)10-4-3-7-13-25-21(27)16-8-5-6-9-17(16)23-24-25/h5-6,8-9,11-12,14H,3-4,7,10,13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRHODACWGTURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide typically involves the following steps:

    Formation of the Benzotriazine Core: The benzotriazine core can be synthesized through a cyclization reaction involving an appropriate precursor such as an o-phenylenediamine derivative and a carboxylic acid derivative.

    Attachment of the Hexanamide Chain: The hexanamide chain can be introduced through an amide coupling reaction using a suitable coupling reagent such as EDCI or DCC.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a nucleophilic substitution reaction using a suitable electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization strategies.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hexanamide Derivatives with Antimicrobial Activity

Compounds sharing the hexanamide backbone but differing in substituents have demonstrated synergistic effects with antibiotics. For example:

Compound Name Substituent (R-group) Bacterial Mortality (vs. CIP alone) Reference
6-(4-Chlorophenoxy)-N-(3-(2-hydroxyphenyl)-2,5-dioxoimidazolidin-1-yl)hexanamide 4-Chlorophenoxy ~30% (vs. 16.99% CIP alone)
N-(3-(2-Hydroxyphenyl)-2,5-dioxoimidazolidin-1-yl)-6-(4-(trifluoromethyl)phenoxy)hexanamide 4-Trifluoromethylphenoxy ~40% (vs. 16.99% CIP alone)
Target Compound 4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl Hypothetical: Potentially higher binding affinity due to benzotriazinone’s planar structure and hydrogen-bonding capacity

Key Observations :

  • The chlorophenoxy and trifluoromethylphenoxy substituents in hexanamide analogs improve antibacterial synergy with ciprofloxacin (CIP) by enhancing membrane permeability or target engagement .
  • The benzotriazinone group in the target compound may offer superior π-π stacking interactions with bacterial enzymes (e.g., DNA gyrase) compared to phenoxy groups, though direct evidence is lacking.
Triazine and Benzotriazine Derivatives
  • Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (): Contains a methoxyphenoxy-triazine core, which improves herbicidal activity via electron-withdrawing effects .
  • N-{4-[(4-Dimethylamino-benzylidene)amino]-6-[[...]-triazin-2-yl}-[...]-pyrrolidin-1-yl-butylamide (): Features a triazine scaffold with dimethylamino and pyrrolidine groups, enhancing solubility and kinase inhibition . The target compound’s 2,5-dimethoxyphenyl group may balance lipophilicity and solubility better than bulky pyrrolidine substituents.
Amide-Linked Agrochemicals ()

Amide derivatives like N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (diflufenican) and etobenzanid are used as herbicides. These compounds leverage halogenated aryl groups for target selectivity and environmental stability . The target compound’s dimethoxyphenyl group, while less electronegative than fluorinated analogs, could reduce photodegradation risks, a common issue with halogenated agrochemicals.

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Chlorophenoxy Hexanamide Diflufenican
Molecular Weight ~391.4 g/mol (estimated) Not reported 394.3 g/mol
LogP (lipophilicity) Predicted ~3.5 (benzotriazinone + methoxy) ~4.1 (chlorophenoxy) 4.8 (trifluoromethyl)
Solubility Moderate (amide + polar benzotriazinone) Low (hydrophobic phenoxy) Very low

Insights :

  • The benzotriazinone group likely improves aqueous solubility compared to purely aromatic substituents (e.g., phenoxy).

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